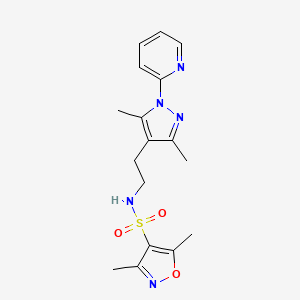
3-(Bromomethyl)cyclobutan-1-ol
Vue d'ensemble
Description
3-(Bromomethyl)cyclobutan-1-ol is a compound that can be associated with the family of cyclobutane derivatives. These derivatives are known for their unique chemical properties due to the strained four-membered ring structure. Although the specific compound 3-(Bromomethyl)cyclobutan-1-ol is not directly mentioned in the provided papers, the synthesis and reactions of similar bromomethyl cyclobutane compounds are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of related cyclobutane compounds involves multiple steps, including bromination, cyclization, and functional group transformations. For instance, the synthesis of 3-cyclobutylpropanoic acid from bromomethyl cyclobutane and diethyl malonate through condensation and decarboxylation is reported to have a high yield of 83%, indicating an efficient synthetic route suitable for industrial production . Another paper describes an improved synthesis of bromomethyl cyclobutane itself, starting from cyclobutyl formic acid, which is obtained through a phase transfer catalyzed ring closure followed by hydrolysis, decarboxylation, reduction, tosylation, and bromination, with an overall yield of 41% .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imparts strain and reactivity to the molecule. The structure of 3-(Bromomethyl)cyclobutan-1-ol would include a bromomethyl group and a hydroxyl group attached to the cyclobutane ring. The presence of these functional groups would influence the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Cyclobutane derivatives undergo various chemical reactions due to the ring strain and the presence of reactive functional groups. For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide leads to different products depending on the alcohol used, demonstrating the influence of reaction conditions on the outcome . Additionally, the generation and trapping of cyclobuta(1,2-d)benzyne from a bromoiodobenzocyclobutene precursor show the high reactivity of strained cyclobutane intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)cyclobutan-1-ol would be influenced by the bromomethyl and hydroxyl groups. These functional groups would affect the compound's boiling point, solubility, and reactivity. The bromine atom would make the compound more dense and polar, while the hydroxyl group could allow for hydrogen bonding with other molecules. The papers provided do not directly discuss the physical properties of 3-(Bromomethyl)cyclobutan-1-ol, but the synthesis and reactions of similar compounds suggest that it would exhibit properties typical of brominated alcohols and cyclobutane derivatives .
Applications De Recherche Scientifique
1. Synthesis of Functionalized Derivatives
3-(Bromomethyl)cyclobutan-1-ol is used in the synthesis of various functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These derivatives are obtained through Lewis acid-catalyzed cascade reactions with arylmethylenecyclopropanes (Yao & Shi, 2007).
2. Pharmaceutical Applications
Cyclobutane derivatives, to which 3-(Bromomethyl)cyclobutan-1-ol belongs, have been investigated as nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor. These compounds have shown potential in vitro and in vivo for various therapeutic effects (Liu et al., 2012).
3. Catalytic Reactions
This compound is involved in palladium-catalyzed reactions where aryl bromides and cyclobutanones, a class to which 3-(Bromomethyl)cyclobutan-1-ol belongs, are transformed into arylated benzolactones. This process involves carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
4. Chemical Synthesis Improvement
Efforts have been made to improve the synthetic procedures of bromomethyl cyclobutane, which is closely related to 3-(Bromomethyl)cyclobutan-1-ol. These advancements include refining the process for industrial production (Hui, 2003).
Safety and Hazards
“3-(Bromomethyl)cyclobutan-1-ol” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(bromomethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYAXQOAZNNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)cyclobutan-1-ol | |
CAS RN |
1909286-61-8, 2169140-89-8 | |
| Record name | rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




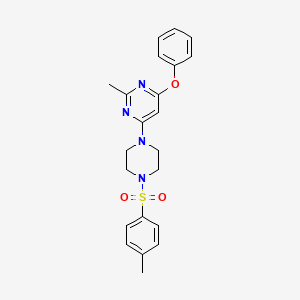

![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)
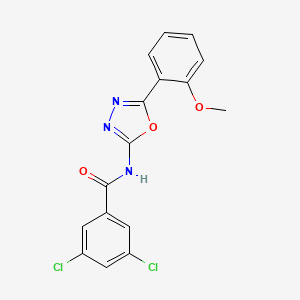
![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)
![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)
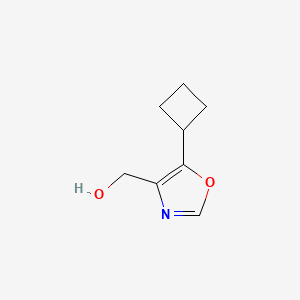
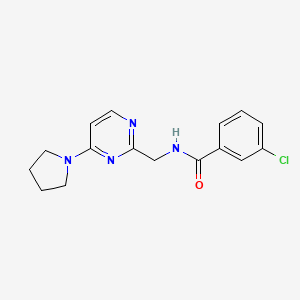
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)
![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
